molecular formula C20H24N2O2 B13448226 N,N'-Diphenylsuberamide-d10

N,N'-Diphenylsuberamide-d10

Cat. No.: B13448226
M. Wt: 334.5 g/mol
InChI Key: QOSWSNDWUATJBJ-QQJQIFQQSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-Diphenylsuberamide-d10 involves the reaction of deuterated benzene derivatives with suberic acid derivatives. The general synthetic route includes the following steps:

    Formation of Deuterated Benzene Derivatives: Deuterated benzene is treated with appropriate reagents to introduce functional groups necessary for further reactions.

    Reaction with Suberic Acid Derivatives: The deuterated benzene derivatives are then reacted with suberic acid derivatives under controlled conditions to form N,N’-Diphenylsuberamide-d10.

Industrial Production Methods

Industrial production of N,N’-Diphenylsuberamide-d10 follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The process involves:

    Large-Scale Synthesis of Deuterated Benzene Derivatives: Using industrial reactors, deuterated benzene is processed to introduce necessary functional groups.

    Reaction with Suberic Acid Derivatives: The deuterated benzene derivatives are then reacted with suberic acid derivatives in large-scale reactors to produce N,N’-Diphenylsuberamide-d10.

Chemical Reactions Analysis

Types of Reactions

N,N’-Diphenylsuberamide-d10 undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: It can also undergo reduction reactions to form reduced derivatives.

    Substitution: N,N’-Diphenylsuberamide-d10 can participate in substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Various reagents, including halogens and alkylating agents, are used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

N,N’-Diphenylsuberamide-d10 is widely used in scientific research due to its stable isotopic labeling. Some of its applications include:

Mechanism of Action

The mechanism of action of N,N’-Diphenylsuberamide-d10 involves its interaction with specific molecular targets. The deuterated nature of the compound allows for precise tracking and analysis in biochemical studies. The molecular targets and pathways involved depend on the specific research application and experimental conditions.

Comparison with Similar Compounds

N,N’-Diphenylsuberamide-d10 can be compared with other similar compounds, such as:

    N,N’-Diphenylsuberamide: The non-deuterated version of the compound.

    N,N’-Diphenyladipamide: A similar compound with a different carbon chain length.

    N,N’-Diphenylsebacamide: Another similar compound with a longer carbon chain.

The uniqueness of N,N’-Diphenylsuberamide-d10 lies in its deuterated nature, which provides advantages in isotopic labeling and tracking in scientific research.

Properties

Molecular Formula

C20H24N2O2

Molecular Weight

334.5 g/mol

IUPAC Name

N,N'-bis(2,3,4,5,6-pentadeuteriophenyl)octanediamide

InChI

InChI=1S/C20H24N2O2/c23-19(21-17-11-5-3-6-12-17)15-9-1-2-10-16-20(24)22-18-13-7-4-8-14-18/h3-8,11-14H,1-2,9-10,15-16H2,(H,21,23)(H,22,24)/i3D,4D,5D,6D,7D,8D,11D,12D,13D,14D

InChI Key

QOSWSNDWUATJBJ-QQJQIFQQSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])NC(=O)CCCCCCC(=O)NC2=C(C(=C(C(=C2[2H])[2H])[2H])[2H])[2H])[2H])[2H]

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CCCCCCC(=O)NC2=CC=CC=C2

Origin of Product

United States

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